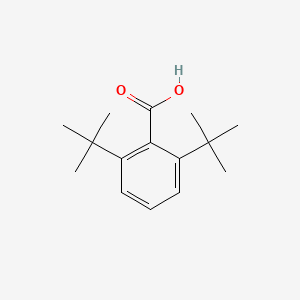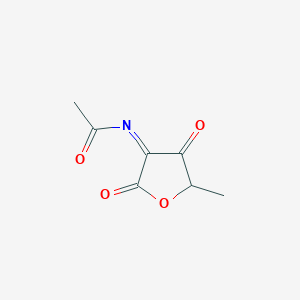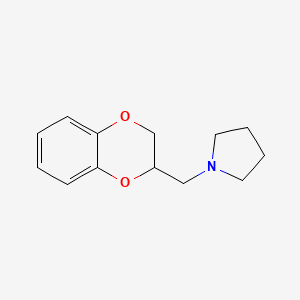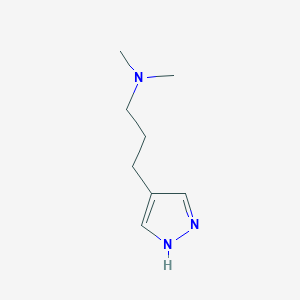![molecular formula C14H14N3OPdS- B12872978 azane;(NZ,Z)-N-[(2-hydroxyphenyl)methylidene]benzenecarbohydrazonothioate;palladium](/img/structure/B12872978.png)
azane;(NZ,Z)-N-[(2-hydroxyphenyl)methylidene]benzenecarbohydrazonothioate;palladium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzenecarbothioic acid, [(2-hydroxyphenyl)methylene]hydrazide, palladium complex is a coordination compound that has garnered significant interest in the field of chemistry. This compound is known for its unique structure, which involves a palladium metal center coordinated with benzenecarbothioic acid and [(2-hydroxyphenyl)methylene]hydrazide ligands. The presence of palladium makes this complex particularly valuable in various catalytic processes, especially in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzenecarbothioic acid, [(2-hydroxyphenyl)methylene]hydrazide, palladium complex typically involves the reaction of benzenecarbothioic acid with [(2-hydroxyphenyl)methylene]hydrazide in the presence of a palladium salt. The reaction is usually carried out in a suitable solvent, such as ethanol or methanol, under reflux conditions. The palladium salt commonly used is palladium(II) chloride. The reaction mixture is heated to facilitate the formation of the complex, which is then isolated by filtration and purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques. Industrial production may also involve the use of continuous flow reactors to enhance reaction efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Benzenecarbothioic acid, [(2-hydroxyphenyl)methylene]hydrazide, palladium complex undergoes various types of chemical reactions, including:
Oxidation: The complex can participate in oxidation reactions, where the palladium center undergoes a change in oxidation state.
Reduction: Reduction reactions can also occur, often involving the reduction of the palladium center.
Substitution: The ligands in the complex can be substituted with other ligands, leading to the formation of new complexes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen. The reactions are typically carried out under mild conditions to prevent decomposition of the complex.
Reduction: Reducing agents such as sodium borohydride or hydrazine are used. These reactions are often conducted at room temperature.
Substitution: Ligand substitution reactions can be facilitated by the use of coordinating solvents like acetonitrile or dimethyl sulfoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield palladium(IV) complexes, while reduction may produce palladium(0) species. Substitution reactions result in new palladium complexes with different ligands.
Aplicaciones Científicas De Investigación
Benzenecarbothioic acid, [(2-hydroxyphenyl)methylene]hydrazide, palladium complex has a wide range of scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including cross-coupling reactions such as Suzuki-Miyaura and Heck reactions.
Biology: The complex has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of new therapeutic agents.
Industry: The complex is utilized in industrial processes that require efficient and selective catalysis, such as the synthesis of fine chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of benzenecarbothioic acid, [(2-hydroxyphenyl)methylene]hydrazide, palladium complex involves the coordination of the palladium center with the ligands, which facilitates various catalytic processes. The palladium center acts as a Lewis acid, activating substrates for nucleophilic attack. This activation is crucial in cross-coupling reactions, where the palladium center undergoes oxidative addition, transmetalation, and reductive elimination steps to form the desired products.
Comparación Con Compuestos Similares
Similar Compounds
Benzenecarbothioic acid, [(2-hydroxyphenyl)methylene]hydrazide, platinum complex: Similar structure but with platinum instead of palladium.
Benzenecarbothioic acid, [(2-hydroxyphenyl)methylene]hydrazide, nickel complex: Nickel-based analog with different catalytic properties.
Benzenecarbothioic acid, [(2-hydroxyphenyl)methylene]hydrazide, copper complex: Copper-based complex with distinct reactivity.
Uniqueness
The uniqueness of benzenecarbothioic acid, [(2-hydroxyphenyl)methylene]hydrazide, palladium complex lies in its high catalytic efficiency and selectivity in organic reactions. The palladium center provides a versatile platform for various transformations, making it more effective than its platinum, nickel, and copper counterparts in certain applications. Additionally, the complex’s ability to undergo multiple types of reactions enhances its utility in both research and industrial settings.
Propiedades
Fórmula molecular |
C14H14N3OPdS- |
|---|---|
Peso molecular |
378.8 g/mol |
Nombre IUPAC |
azane;(NZ,Z)-N-[(2-hydroxyphenyl)methylidene]benzenecarbohydrazonothioate;palladium |
InChI |
InChI=1S/C14H12N2OS.H3N.Pd/c17-13-9-5-4-8-12(13)10-15-16-14(18)11-6-2-1-3-7-11;;/h1-10,17H,(H,16,18);1H3;/p-1/b15-10-;; |
Clave InChI |
HERATYYLFNFPNW-RDHFQGMDSA-M |
SMILES isomérico |
C1=CC=C(C=C1)/C(=N/N=C\C2=CC=CC=C2O)/[S-].N.[Pd] |
SMILES canónico |
C1=CC=C(C=C1)C(=NN=CC2=CC=CC=C2O)[S-].N.[Pd] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![3-(1-Ethylpiperidin-4-yl)-1,2,4,5-tetrahydropyrrolo[2,3-c]pyrazole](/img/structure/B12872941.png)

![2-(Difluoromethyl)-5-(methylthio)benzo[d]oxazole](/img/structure/B12872954.png)

-](/img/structure/B12872964.png)



